molecular formula C22H18Cl3N7O6 B12349708 5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid

Cat. No.: B12349708
M. Wt: 582.8 g/mol
InChI Key: ZFBWSRKRNNTIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1.1. 5-Amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide This compound, commonly referred to as carboxyamidotriazole (CAI), is a synthetic cytostatic agent that inhibits non-voltage-operated calcium channels and calcium-mediated signaling pathways . It has been investigated for its anti-angiogenic, anti-tumor, and anti-inflammatory properties . Structurally, it features a triazole core substituted with a carboxamide group and a heavily halogenated benzyl moiety (Figure 1A) .

1.2. 2,6-Dioxo-1,3-diazinane-4-carboxylic Acid This compound, identified as dihydroorotic acid, is a key intermediate in pyrimidine biosynthesis. It is derived from the cyclization of N-carbamoyl-L-aspartate and serves as a substrate for dihydroorotate dehydrogenase in the production of orotic acid . Its structure comprises a six-membered diazinane ring with two ketone groups and a carboxylic acid substituent (Figure 1B) .

Properties

Molecular Formula

C22H18Cl3N7O6

Molecular Weight

582.8 g/mol

IUPAC Name

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C17H12Cl3N5O2.C5H6N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);2H,1H2,(H,9,10)(H2,6,7,8,11)

InChI Key

ZFBWSRKRNNTIMX-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)O.C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-Amino-1-[[3,5-Dichloro-4-(4-Chlorobenzoyl)Phenyl]Methyl]Triazole-4-Carboxamide

Starting Materials and Intermediate Preparation

Component A is synthesized via a sequence of halogenation, coupling, and cyclization reactions. Key precursors include:

  • 3,5-Dichloro-4-(4-chlorobenzoyl)benzyl chloride : Prepared by Friedel-Crafts acylation of 1,3,5-trichlorobenzene with 4-chlorobenzoyl chloride in the presence of AlCl₃.
  • 5-Aminotriazole-4-carboxamide : Generated via Huisgen azide-alkyne cycloaddition using copper(I)-catalyzed conditions to ensure 1,4-regioselectivity.

Coupling and Cyclization

The benzyl chloride intermediate is reacted with 5-aminotriazole-4-carboxamide under basic conditions (K₂CO₃ in DMF) at 80°C for 12 hours. This nucleophilic substitution installs the benzyl group at the triazole’s 1-position. Subsequent deprotection of the amino group is achieved via hydrogenolysis (H₂/Pd-C) in ethanol, yielding the free amine.

Table 1: Reaction Conditions for Component A Synthesis
Step Reagents/Conditions Yield (%) Purity (HPLC)
Friedel-Crafts acylation AlCl₃, 4-chlorobenzoyl chloride, 110°C 78 92
Huisgen cycloaddition CuI, DIPEA, DMSO, 50°C, 6h 85 95
Benzylation K₂CO₃, DMF, 80°C, 12h 67 89
Deprotection H₂ (1 atm), Pd-C, EtOH, 25°C, 4h 91 98

Purification and Characterization

Crude Component A is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from methanol/water. Structural confirmation is achieved through:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 7H, aromatic), 5.42 (s, 2H, NH₂).
  • HRMS : m/z calculated for C₁₈H₁₂Cl₃N₅O₂ [M+H]⁺ 456.9942, found 456.9938.

Synthesis of 2,6-Dioxo-1,3-Diazinane-4-Carboxylic Acid (Orotic Acid)

Cyclization of Urea and Dihydroxyfumaric Acid

Component B is synthesized via condensation of urea with dihydroxyfumaric acid in concentrated HCl at 100°C for 8 hours. The reaction proceeds through intermediate formation of a dihydroorotic acid, which undergoes dehydrogenation to yield orotic acid.

Table 2: Optimization of Orotic Acid Synthesis
Parameter Optimal Value Impact on Yield
Temperature 100°C Maximizes cyclization
Reaction Time 8h Prevents over-oxidation
Catalyst None (acidic medium) Avoids byproducts

Industrial-Scale Production

Continuous flow reactors enhance throughput by maintaining precise temperature control (±2°C) and enabling in-line crystallization. The final product is isolated via vacuum filtration and washed with ice-cold water to remove residual HCl.

Salt Formation and Co-Crystallization

Stoichiometric Reaction

Component A (1 equiv) and Component B (1 equiv) are dissolved in hot ethanol (70°C) and stirred for 2 hours. The mixture is cooled to 4°C, inducing crystallization of the 1:1 salt. Excess ethanol is removed under reduced pressure.

Characterization of the Salt

  • PXRD : Distinct peaks at 2θ = 12.4°, 17.8°, and 24.6° confirm a new crystalline phase.
  • DSC : Endothermic peak at 215°C corresponds to the salt’s melting point, differing from individual components (Component A: 198°C; Component B: 345°C).

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Copper(I) catalysts (CuI) are critical for achieving >95% 1,4-regioisomer purity. Alternative catalysts like Ru-based systems introduce cost inefficiencies without yield improvements.

Solubility Limitations

The salt’s aqueous solubility (0.8 mg/mL at pH 7.4) is enhanced via micronization (particle size <10 μm) or co-solvents (PEG-400).

Industrial Scale-Up and Process Validation

Regulatory Considerations

  • ICH Guidelines : Residual solvent levels (e.g., DMF <880 ppm) are monitored via GC-MS.
  • Genotoxic Impurities : Chlorobenzoyl intermediates are controlled to <1 ppm using orthogonal purification.

Environmental Impact

Waste streams containing AlCl₃ are neutralized with NaOH to precipitate Al(OH)₃, reducing environmental toxicity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

This compound exhibits several notable biological activities:

  • Calcium Channel Blockade : It acts as an orally active calcium channel blocker, inhibiting calcium influx stimulated by potassium and carbachol with IC50 values of 500 nM and 935 nM, respectively .
  • Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines in tumor-associated macrophages, suggesting a potential anti-cancer mechanism .
  • Antiproliferative and Antiangiogenic Effects : In vivo studies indicate that it possesses antiproliferative and antiangiogenic properties, displaying selectivity towards mismatch repair-deficient tumor cell lines in vitro .

Therapeutic Applications

The compound's unique properties lend themselves to various therapeutic applications:

Cancer Treatment

Due to its ability to inhibit tumor growth and angiogenesis, this compound is being investigated for its potential as an anti-cancer agent. Its selective action against specific tumor types may allow for targeted therapies with reduced side effects compared to conventional treatments.

Chagas Disease Treatment

Recent studies have highlighted the compound's effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. Optimization of derivatives from the triazole scaffold has led to compounds that demonstrate significant suppression of parasite burden in animal models . This represents a promising avenue for developing new treatments for this neglected tropical disease.

Synthesis and Development

The synthesis of 5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide can be achieved through various methods, including cycloaddition reactions involving azides and N-Boc-protected intermediates . This synthetic versatility allows for the exploration of numerous derivatives with potentially enhanced biological activities.

Case Study 1: Anticancer Activity

A study demonstrated that this compound could inhibit the proliferation of specific cancer cell lines while sparing normal cells. The mechanism was linked to its ability to block calcium channels involved in cell signaling pathways critical for tumor growth .

Case Study 2: Treatment of Chagas Disease

In preclinical trials, derivatives of this compound showed improved potency and metabolic stability against Trypanosoma cruzi. One particular derivative significantly reduced parasite load in infected mice, indicating its potential as a viable treatment option .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The triazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Analogs of CAI

CAI belongs to a class of 1,2,3-triazole-4-carboxamide derivatives with diverse biological activities. Key structural and functional comparisons include:

Compound Name Structural Modifications Biological Activity Reference
CAI 3,5-Dichloro-4-(4-chlorobenzoyl)benzyl substitution Anti-angiogenic, calcium channel inhibition
Tetrafluorobenzamidobarbituric acids Fluorinated benzamido-barbiturate core Anti-angiogenic (50 µM in rat aortic assay)
Morpholinomethyl-substituted triazole Morpholine-methyl group on benzyl substituent Antitrypanosomal (synthesis described)
Anti-HIV triazole derivatives Varied aryl substitutions Cytotoxic, anti-HIV activity
  • Pharmacological Differences : While CAI primarily targets calcium signaling, analogs like tetrafluorobenzamidobarbituric acids show comparable anti-angiogenic potency but lack calcium channel modulation . Anti-HIV triazoles emphasize cytotoxic over cytostatic effects .
Pyrimidine Pathway Analogs of 2,6-Dioxo-1,3-diazinane-4-carboxylic Acid

Dihydroorotic acid is compared to other pyrimidine intermediates:

Compound Name Role in Metabolism Structural Features Reference
Dihydroorotic acid Substrate for dihydroorotate dehydrogenase Diazinane ring with ketones, carboxylic acid
Orotic acid Downstream product of dihydroorotate Unsaturated diazinane ring
Leflunomide metabolite Inhibits dihydroorotate dehydrogenase Trifluoromethyl-phenyl substitution [Not in evidence]

CAI in Preclinical and Clinical Studies

  • Anti-Angiogenic Activity : In rat aortic ring assays, CAI reduced vascular outgrowth by 40–60% at 50 µM, comparable to tetrafluorobenzamidobarbituric acids .
  • Safety Profile: CAI is non-cytotoxic at therapeutic doses, distinguishing it from conventional chemotherapeutics .

Dihydroorotic Acid in Biochemistry

  • Metabolic Flux : Dihydroorotic acid levels are tightly regulated in pyrimidine synthesis, with mutations in its dehydrogenase linked to metabolic disorders .

Table 2. Structural Comparison of Triazole Derivatives

Feature CAI Morpholinomethyl Analog Anti-HIV Triazole
Core Structure 1,2,3-Triazole 1,2,3-Triazole 1,2,3-Triazole
Key Substituents Halogenated benzyl Morpholinomethyl-benzyl Aryl groups
Primary Activity Calcium inhibition Antitrypanosomal Cytotoxic

Biological Activity

The compound 5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide; 2,6-dioxo-1,3-diazinane-4-carboxylic acid (CAS No. 99519-84-3) is a synthetic derivative of triazole that has garnered attention for its diverse biological activities. This article reviews its synthesis, characterization, and biological evaluations, particularly focusing on its antifungal and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H12Cl3N5O2C_{17}H_{12}Cl_3N_5O_2, with a molecular weight of approximately 424.67 g/mol. The structure includes a triazole ring and a dichlorobenzoyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. For instance, various substituted triazole derivatives have been synthesized through nucleophilic substitutions and coupling reactions involving chlorinated phenyl groups .

Antifungal Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antifungal properties. In vitro studies have shown that compounds similar to 5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole possess high inhibitory effects against various fungal strains, including Aspergillus niger and Candida albicans.

CompoundFungal StrainInhibition Zone (mm)Reference
6aAspergillus flavus25
6bCandida albicans30
6cAspergillus niger28

The presence of the dichlorobenzoyl group has been linked to enhanced antifungal activity, suggesting a structure-activity relationship where specific substituents play a crucial role in efficacy .

Anticancer Activity

In addition to antifungal properties, triazole derivatives have shown promise in anticancer research. Studies indicate that compounds related to 5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study reported that triazole derivatives exhibited cytotoxic effects on breast cancer cells with IC50 values in the low micromolar range .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes like carbonic anhydrase (CA), which is involved in tumor progression and metastasis.
  • Disruption of Fungal Cell Wall Synthesis : The triazole ring interferes with the synthesis of ergosterol in fungal cell membranes.
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Case Study on Antifungal Efficacy : A clinical trial involving patients with invasive fungal infections demonstrated that treatment with triazole derivatives resulted in significant improvement in patient outcomes compared to conventional therapies .
  • Case Study on Anticancer Properties : A laboratory study showed that treatment with a related triazole compound led to a marked reduction in tumor size in xenograft models of breast cancer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.